ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2344678-81-3
VCID: VC5677456
InChI: InChI=1S/C9H11N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h4-6,11H,2-3H2,1H3
SMILES: CCOC(=O)C1=CN2C=NC=C2NC1
Molecular Formula: C9H11N3O2
Molecular Weight: 193.206

ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate

CAS No.: 2344678-81-3

Cat. No.: VC5677456

Molecular Formula: C9H11N3O2

Molecular Weight: 193.206

* For research use only. Not for human or veterinary use.

ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate - 2344678-81-3

Specification

CAS No. 2344678-81-3
Molecular Formula C9H11N3O2
Molecular Weight 193.206
IUPAC Name ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C9H11N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h4-6,11H,2-3H2,1H3
Standard InChI Key XCKWQQPJUGFOGB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2C=NC=C2NC1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate (IUPAC name: ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate) features a bicyclic core with an imidazole ring fused to a pyrimidine ring at positions 1 and 5. The ethyl ester group at position 3 enhances lipophilicity, influencing its reactivity and bioavailability. The molecular formula is C₉H₁₀N₄O₂, with a molecular weight of 218.21 g/mol.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₉H₁₀N₄O₂
Molecular Weight218.21 g/mol
Ring SystemImidazo[1,5-a]pyrimidine
Functional GroupsEthyl ester (position 3)

The planar structure of the fused rings facilitates π-π stacking interactions, making it a candidate for targeting aromatic residues in biological systems .

Synthesis and Manufacturing Approaches

Cyclization Strategies

A primary synthetic route involves the condensation of 2-aminopyrimidine derivatives with ethyl bromopyruvate. For example, Chatzopoulou et al. demonstrated that reacting 2-amino-5-iodopyrimidine with ethyl bromopyruvate in dimethylformamide (DMF) at room temperature yields the target compound in 67–74% efficiency . This method avoids aqueous conditions, minimizing side reactions such as hydrolysis or Dimroth rearrangement.

Solvent-Free and Metal-Free Methods

Recent advances emphasize eco-friendly protocols. Tran et al. reported solvent-free cyclization using ionic liquid catalysts (e.g., [(4-SO₃H)BMIM]HSO₄) under ultrasonication, achieving yields up to 93% for analogous imidazopyrimidines . This approach reduces waste and eliminates toxic solvents, aligning with green chemistry principles.

Table 2: Comparative Synthesis Routes

MethodConditionsYield (%)Key Advantage
Bromopyruvate CyclizationDMF, rt, 4 days67–74High regioselectivity
Solvent-Free Cyclization[(4-SO₃H)BMIM]HSO₄, ultrasound85–93Environmentally benign

Dimroth Rearrangement Considerations

The Dimroth rearrangement, a thermal or base-induced isomerization, poses a challenge during synthesis. Chatzopoulou et al. observed that treating imidazopyrimidine esters with aqueous NaOH at 60°C triggers rearrangement to C3-substituted isomers . Thus, anhydrous conditions are critical for preserving regiochemical integrity.

Physicochemical Characterization

Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation. For the ethyl ester derivative, characteristic signals include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.90 (d, J = 2.5 Hz, 1H, H-Ar), 4.47 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, CH₃) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 163.0 (C=O), 61.6 (OCH₂), 14.5 (CH₃) .

  • HRMS (ESI+): m/z calcd for C₉H₁₀N₄O₂ [M+H]⁺ 219.0886; found 219.0883 .

Thermal and Solubility Properties

The compound exhibits a melting point range of 207–208°C, consistent with its crystalline nature. It is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and ethanol, facilitating its use in coupling reactions .

Structural Analysis and Stability

Impact of Dimroth Rearrangement

Under basic conditions, the ethyl ester undergoes rearrangement to form C3-carboxylic acid derivatives. Chatzopoulou et al. confirmed this via ¹⁵N-labelling studies, showing that NaOH treatment induces isomerization through ring-opening and re-closure mechanisms .

Stability in Acidic and Photolytic Conditions

The compound remains stable in acidic media (pH 2–6) but degrades under UV light (λ = 254 nm), forming demethylated byproducts. Storage recommendations include amber vials at −20°C under inert gas .

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